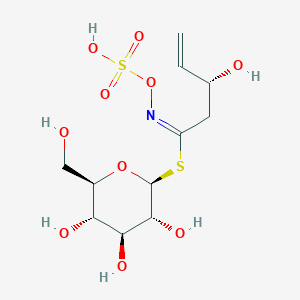
R-2-Hydroxy-3-butenyl glucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R-2-Hydroxy-3-butenyl glucosinolate is a natural product found in Isatis tinctoria and Brassica oleracea with data available.
Applications De Recherche Scientifique
Glucosinolates and Type 2 Diabetes
R-2-Hydroxy-3-butenyl glucosinolate, belonging to the glucosinolate family, is primarily found in cruciferous vegetables. A study investigating the association between glucosinolate intake and type 2 diabetes (T2D) in US adults revealed that higher intake of glucosinolates was linked to a moderately increased risk of T2D. This suggests a potential metabolic impact of these compounds, which warrants further research to understand their role in diabetes risk (Oliviero, Verkerk, & Dekker, 2018).
Glucosinolates and Enzyme Activity
In occupational settings, exposure to certain chemicals like 1,3-butadiene, which is structurally similar to R-2-Hydroxy-3-butenyl glucosinolate, is of concern due to its carcinogenic potential. A study examining the exposure levels and biomonitoring of 1,3-butadiene in workers highlighted the importance of specific biomarkers, including N-acetyl-S-(2-hydroxy-3-butenyl)-l-cysteine, for assessing occupational exposure to such compounds (Fustinoni, Perbellini, Soleo, Manno, & Foà, 2004). This indicates the potential biochemical and health implications of compounds structurally related to R-2-Hydroxy-3-butenyl glucosinolate.
Clinical Applications in Disease Monitoring
An innovative approach integrates the detection of metabolites like 2-hydroxyglutarate in medical imaging, specifically in the monitoring of glioma patients. The study demonstrates the feasibility of using proton magnetic resonance spectroscopy (MRS) to noninvasively monitor the abundance of tumor cells with specific mutations, highlighting the potential for similar approaches in tracking the impact of compounds like R-2-Hydroxy-3-butenyl glucosinolate in clinical settings (De la Fuente et al., 2016).
Propriétés
Nom du produit |
R-2-Hydroxy-3-butenyl glucosinolate |
|---|---|
Formule moléculaire |
C11H19NO10S2 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6+,8+,9-,10+,11-/m0/s1 |
Clé InChI |
MYHSVHWQEVDFQT-INZKYMGHSA-N |
SMILES isomérique |
C=C[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES canonique |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



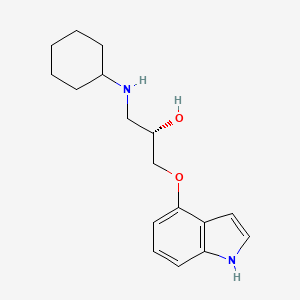
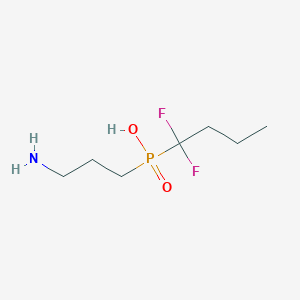

![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)
![2-(Morpholin-4-ylmethyl)-5-[5-[7-(trifluoromethyl)quinolin-4-yl]sulfanylpentoxy]pyran-4-one](/img/structure/B1241801.png)
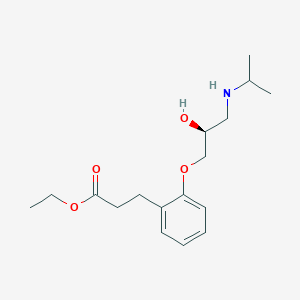
![1-Cyclopropyl-4-oxo-5-methyl-6-fluoro-7-[(2-aminoethyl)amino]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1241804.png)
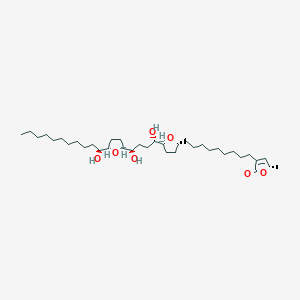
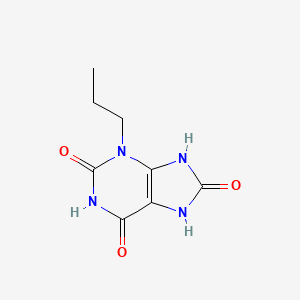
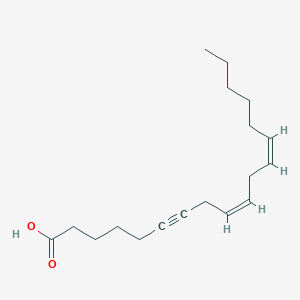
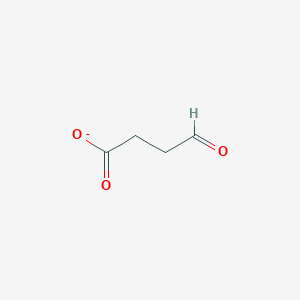

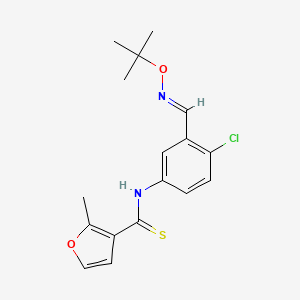
![methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate](/img/structure/B1241815.png)